

Application Notes and Protocols for Computational Modeling of Triazine-Receptor Interactions

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Compound of Interest

Compound Name: 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the computational modeling of interactions between triazine derivatives and their biological receptor targets. It includes application notes on common modeling techniques, structured quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

Triazine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. [1] They are key components in the development of therapeutic agents targeting a variety of receptors, acting as antagonists or inhibitors in many signaling pathways. [1][2][3][4][5][6][7] Computational modeling plays a pivotal role in understanding the molecular basis of these interactions, facilitating the rational design and optimization of novel triazine-based drugs. [8][9] Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are instrumental in predicting binding affinities, identifying key interactions, and elucidating the dynamic behavior of triazine-receptor complexes. [8][10]

Application Notes

Molecular Docking of Triazine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.^[11] For triazine derivatives, docking studies have been successfully applied to understand their binding modes with various receptors, including kinases, G-protein coupled receptors (GPCRs), and enzymes.^{[2][8][12][13]}

- **Receptor Preparation:** The three-dimensional structure of the target receptor is typically obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.^[11]
- **Ligand Preparation:** The 3D structure of the triazine derivative is generated and energy-minimized using computational chemistry software.^[9]
- **Docking Simulation:** A grid box is defined around the active site of the receptor. Docking algorithms, such as the Lamarckian genetic algorithm used in AutoDock, are then employed to explore various binding poses of the ligand within the active site.^{[9][12]}
- **Analysis:** The results are analyzed based on binding energy and interactions such as hydrogen bonds and hydrophobic interactions between the triazine ligand and amino acid residues of the receptor.^{[8][9]} For instance, molecular docking of 1,2,4-triazine derivatives with human D-amino acid oxidase (h-DAAO) revealed key interactions with residues like Gly313, Arg283, Tyr224, and Tyr228.^[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to guide the design of more potent inhibitors.^[8] These models provide contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the triazine scaffold can be modified to improve activity.^{[8][10]}

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the triazine-receptor complex over time, providing insights into the stability of the predicted binding pose from molecular docking. [8] By simulating the movements of atoms in the complex, MD can help to validate the docking results and provide a more accurate representation of the ligand-receptor interaction.[8][10] For example, MD simulations of 1,2,4-triazine inhibitors bound to h-DAAO have been used to confirm the stability of the ligand in the binding site.[8]

Data Presentation

The following tables summarize quantitative data from various studies on triazine-receptor interactions.

Table 1: Binding Affinities of Triazine Derivatives as Receptor Antagonists

Compound/Derivative	Receptor Target	Assay Type	Quantitative Value	Reference
1,3,5-Triazine derivative 2	5-HT7 Receptor	Radioligand Binding	$K_i = 8 \text{ nM}$	[14][15]
1,3,5-Triazine derivative 12	5-HT7 Receptor	Radioligand Binding	$K_i = 18 \text{ nM}$	[14][15]
1,3,5-Triazine derivative 3	5-HT6 Receptor	Radioligand Binding	$K_i = 13 \text{ nM}$	[5][7]
1,3,5-Triazine derivative MST4	5-HT6 Receptor	Radioligand Binding	$K_i = 11 \text{ nM}$	[5][7]
1,3,5-Triazine derivative 6	Histamine H4 Receptor	Radioligand Binding	$K_i = 63 \text{ nM}$	[6]
5,6-diphenyl-1,2,4-triazine-3-amine	Adenosine A2A Receptor	Radioligand Binding	$pK_i = 6.93$	[2]
Best 1,3,5-triazine-2,4,6-trione derivative	Gonadotropin-Releasing Hormone Receptor	Radioligand Binding	Binding Affinity = 2 nM	[4]

Table 2: Inhibitory Activities of Triazine Derivatives

Compound/Derivative	Target	Assay Type	Quantitative Value (IC ₅₀)	Reference
1,2,4-Triazine Antagonist 42	GPR84	[³⁵ S]GTPγS Assay	pIC ₅₀ = 7.27 ± 0.04	[13][16]
1,3,5-Triazine derivative 8e	Human Dihydrofolate Reductase (hDHFR)	Cytotoxicity Assay (A549 cells)	50 nM	[17]
1,3,5-Triazine derivative 9a	Human Dihydrofolate Reductase (hDHFR)	Cytotoxicity Assay (A549 cells)	42 nM	[17]
1,3,5-Triazine derivative 11e	Human Dihydrofolate Reductase (hDHFR)	Cytotoxicity Assay (A549 cells)	28 nM	[17]
s-Triazine derivative 4f	EGFR	Enzyme Inhibition Assay	61 nM	[18]
s-Triazine derivative 45	MEK1	Enzyme Inhibition Assay	473 nM	[19]
s-Triazine derivative 45	PI3K	Enzyme Inhibition Assay	172 nM	[19]
s-Triazine derivative 35	PI3Kδ	Enzyme Inhibition Assay	2.3 nM	[19]
s-Triazine derivative 4b	MCF-7 cell line	Anti-proliferative Assay (MTT)	3.29 μM	[20]
s-Triazine derivative 4b	HCT-116 cell line	Anti-proliferative Assay (MTT)	3.64 μM	[20]

Experimental Protocols

Protocol 1: Molecular Docking using AutoDock

This protocol outlines a general workflow for performing molecular docking of a triazine derivative into a target receptor using AutoDock.

- 1. Preparation of the Receptor:**
 - 1.1. Download the PDB file of the target receptor from the Protein Data Bank.
 - 1.2. Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera).
 - 1.3. Remove all water molecules and heteroatoms (except cofactors if they are essential for binding).
 - 1.4. Add polar hydrogens to the protein.
 - 1.5. Save the cleaned protein structure as a PDB file.
 - 1.6. Use AutoDockTools to generate a PDBQT file for the receptor, which includes adding Gasteiger charges.
- 2. Preparation of the Ligand (Triazine Derivative):**
 - 2.1. Draw the 2D structure of the triazine derivative using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
 - 2.2. Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).
 - 2.3. Use AutoDockTools to generate a PDBQT file for the ligand, which defines the rotatable bonds.
- 3. Grid Box Generation:**
 - 3.1. Identify the active site of the receptor based on literature or by finding the binding pocket of a co-crystallized ligand.
 - 3.2. In AutoDockTools, define a grid box that encompasses the entire active site. The grid spacing is typically set to 0.375 Å.[\[12\]](#)
- 4. Docking Simulation:**
 - 4.1. Configure the docking parameters in a docking parameter file (.dpf). This includes specifying the PDBQT files for the receptor and ligand, and setting the parameters for the genetic algorithm (e.g., number of runs, population size, number of evaluations).
 - 4.2. Run AutoGrid to pre-calculate the grid maps for different atom types.
 - 4.3. Run AutoDock to perform the docking simulation.
- 5. Analysis of Results:**
 - 5.1. Analyze the output docking log file (.dlg) to view the binding energies and docked conformations.
 - 5.2. Visualize the docked poses of the triazine ligand within the receptor's active site using a molecular graphics program.
 - 5.3. Identify key interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Protocol 2: Radioligand Competition Binding Assay

This protocol describes a common method to determine the binding affinity (K_i) of a triazine derivative for a specific receptor.

1. Materials:

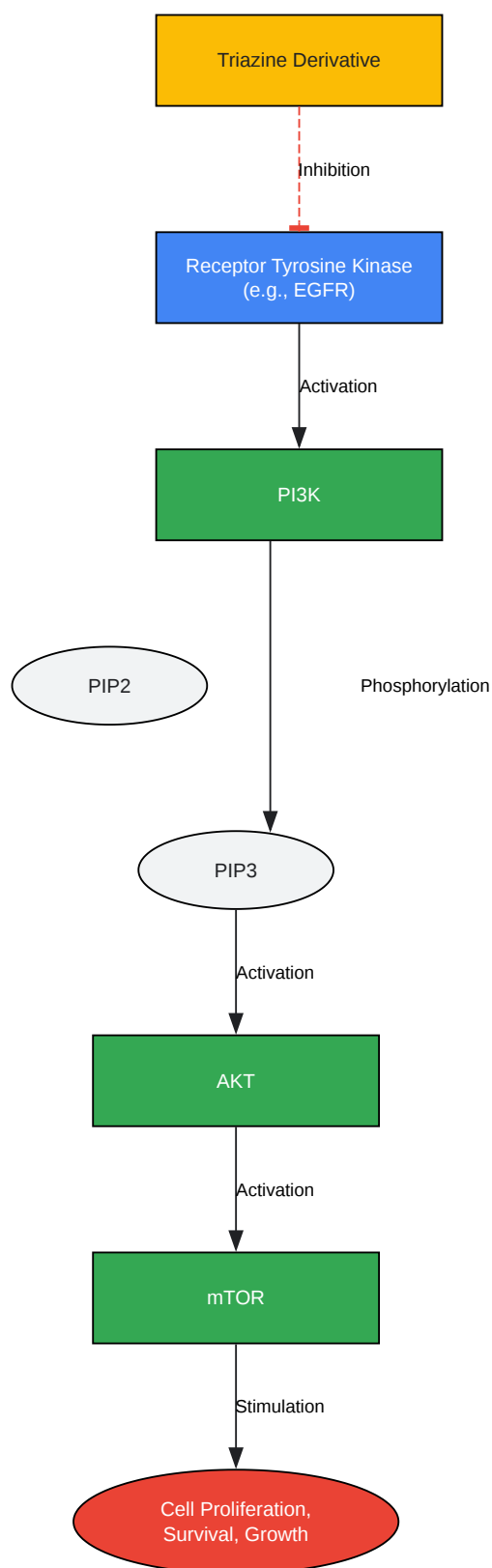
- Cell membranes expressing the target receptor.
- Radiolabeled ligand (e.g., [^3H]-labeled known antagonist).
- Unlabeled triazine derivative (test compound).
- Assay buffer (e.g., Tris-HCl with appropriate ions).
- 96-well filter plates.
- Scintillation cocktail and liquid scintillation counter.

2. Assay Procedure: 2.1. Prepare serial dilutions of the triazine derivative in the assay buffer. 2.2. In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its K_d value), and the varying concentrations of the triazine derivative. 2.3. For determining non-specific binding, add a high concentration of an unlabeled known ligand to some wells. 2.4. For determining total binding, add only the radiolabeled ligand and membranes. 2.5. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium. 2.6. Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. 2.7. Wash the filters with ice-cold assay buffer to remove unbound radioligand. 2.8. Allow the filters to dry, then add scintillation cocktail to each well. 2.9. Count the radioactivity in each well using a liquid scintillation counter.

3. Data Analysis: 3.1. Calculate the specific binding at each concentration of the triazine derivative by subtracting the non-specific binding from the total binding. 3.2. Plot the percentage of specific binding against the logarithm of the concentration of the triazine derivative. 3.3. Fit the data to a one-site competition binding model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC_{50} value. 3.4. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.

Mandatory Visualization

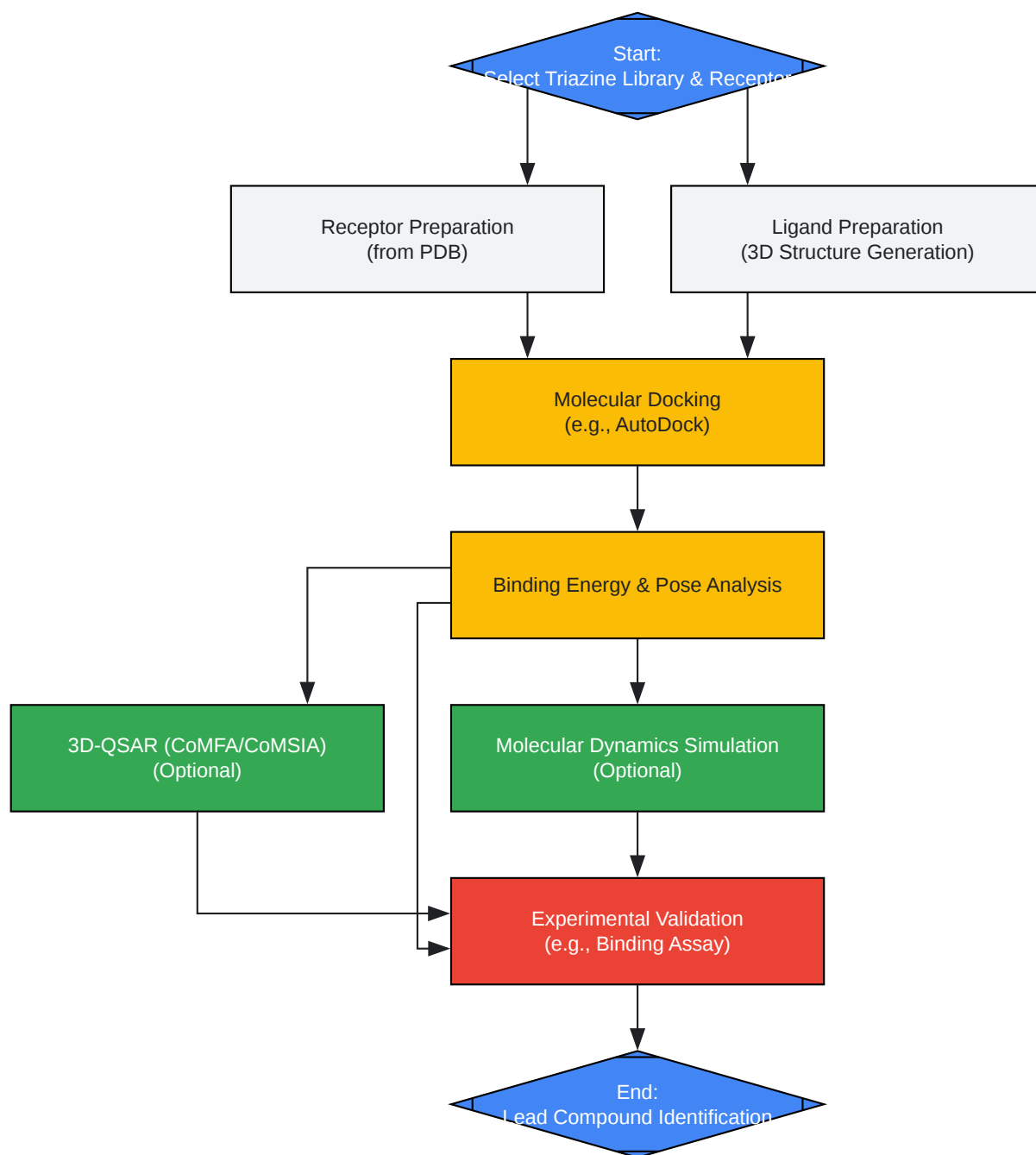
Signaling Pathway Diagram



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of triazine derivatives.

Experimental Workflow Diagram



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